molecular formula C8H11N3O2 B13125581 6-Methoxy-2-methylnicotinohydrazide

6-Methoxy-2-methylnicotinohydrazide

Cat. No.: B13125581
M. Wt: 181.19 g/mol
InChI Key: MUAMBLAANZSGEC-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylnicotinohydrazide is a chemical compound that belongs to the class of nicotinic acid hydrazides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylnicotinohydrazide typically involves the reaction of 6-methoxy-2-methylnicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylnicotinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinohydrazides .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylnicotinohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis. As an anticancer agent, it can induce apoptosis in cancer cells by modulating signaling pathways such as the Nur77 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methylnicotinohydrazide stands out due to its dual potential as both an antimicrobial and anticancer agent. Its unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-methoxy-2-methylpyridine-3-carbohydrazide

InChI

InChI=1S/C8H11N3O2/c1-5-6(8(12)11-9)3-4-7(10-5)13-2/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

MUAMBLAANZSGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=O)NN

Origin of Product

United States

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